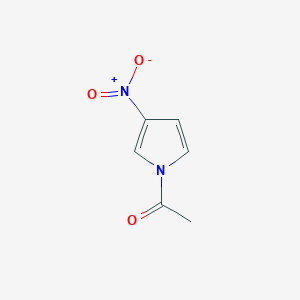

1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

61518-31-8 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

1-(3-nitropyrrol-1-yl)ethanone |

InChI |

InChI=1S/C6H6N2O3/c1-5(9)7-3-2-6(4-7)8(10)11/h2-4H,1H3 |

InChI Key |

WYVRPSKDOGOBMR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Nitro 1h Pyrrol 1 Yl Ethan 1 One and Analogues

Pyrrole (B145914) Ring Construction Strategies Applicable to Nitropyrrole Synthesis

The formation of the pyrrole ring is the foundational step in the synthesis of the target compound. Methodologies must be chosen that are compatible with the eventual presence or introduction of a nitro group, which is a strongly electron-withdrawing functionality.

Refinements and Modern Adaptations of Classical Pyrrole Syntheses (e.g., Paal-Knorr, Barton-Zard, Hantzsch)

Classical methods for pyrrole synthesis remain cornerstones of heterocyclic chemistry, and their modern adaptations offer versatile routes to highly functionalized pyrroles, including those bearing nitro groups.

The Paal-Knorr Synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a straightforward method for forming the pyrrole ring. youtube.comrgmcet.edu.in Traditional conditions often involve harsh acidic environments and prolonged heating, which can be detrimental to sensitive substrates. researchgate.netresearchgate.net Modern refinements focus on milder conditions, such as the use of microwave irradiation or various acid catalysts like p-toluenesulfonic acid (PTSA), scandium(III) triflate, or bismuth(III) nitrate, to improve yields and broaden the substrate scope. researchgate.netwikipedia.org For the synthesis of nitropyrroles, a 1,4-dicarbonyl precursor already containing the nitro group could be envisioned, although the stability of such a precursor would be a critical consideration. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole. wikipedia.org

The Barton-Zard Synthesis is particularly well-suited for preparing nitropyrrole analogues as it directly employs a nitroalkene as a key starting material. wikipedia.orgwikipedia.org The reaction involves the condensation of a nitroalkene with an α-isocyanoester under basic conditions. allaboutchemistry.net The mechanism consists of a base-catalyzed Michael-type addition of the isocyanoacetate to the nitroalkene, followed by a 5-endo-dig cyclization. The final steps involve the elimination of the nitro group and tautomerization to form the aromatic pyrrole ring. wikipedia.orgallaboutchemistry.net This method is highly effective for producing pyrroles with a variety of substituents, dictated by the structure of the nitroalkene and the isocyanoacetate. rsc.orgmdpi.com

| Classical Synthesis | Key Reactants | Core Transformation | Relevance to Nitropyrroles |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound + Amine/Ammonia | Condensation and cyclization/dehydration | Applicable if a nitro-substituted 1,4-dicarbonyl precursor is used. Modern milder conditions are beneficial for sensitive substrates. wikipedia.orgnih.gov |

| Barton-Zard | Nitroalkene + α-Isocyanoester | Michael addition, cyclization, and nitro group elimination | Directly utilizes nitro-containing precursors, making it a powerful tool for building the pyrrole ring with inherent functionality. wikipedia.orgrsc.org |

| Hantzsch | α-Haloketone + β-Ketoester + Amine/Ammonia | Multi-step condensation and cyclization | Can produce highly substituted pyrroles; a nitro group could be incorporated on any of the starting materials. thieme-connect.comnih.gov |

The Hantzsch Pyrrole Synthesis involves a three-component reaction between an α-haloketone, a β-ketoester, and ammonia or a primary amine. thieme-connect.comnih.gov This method allows for the construction of highly substituted pyrroles. researchgate.net A nitro group could potentially be incorporated into any of the three starting components, offering flexibility in the synthesis of nitropyrrole derivatives. Recent advancements have focused on developing more environmentally friendly and efficient protocols, including the use of non-conventional conditions to rejuvenate this classical reaction. thieme-connect.com

Multicomponent Reaction Approaches for Highly Substituted Pyrroles

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, adhering to the principles of atom economy and procedural simplicity. orientjchem.orgbohrium.com Several MCRs have been developed for the synthesis of highly substituted pyrroles and their analogues, including nitropyrroles.

One notable example is a metal-free, stereoselective four-component reaction that yields functionalized 2,3-dihydro-4-nitropyrroles. nih.govfrontiersin.org This reaction utilizes α-ketoamides, amines, aromatic aldehydes, and β-nitroalkenes. frontiersin.org The proposed mechanism involves a conjugate addition of an imine (formed from the amine and aldehyde) to the nitroalkene, which then engages in a cascade reaction involving an intramolecular 1,5-dipolar cycloaddition to form the dihydropyrrole ring. nih.gov While this method produces a dihydropyrrole, subsequent oxidation could potentially yield the aromatic pyrrole. The yields for this process are reported to be moderate (9–50%), but the complexity generated in a single step is significant. frontiersin.org Another four-component approach involves the reaction of two primary amines, diketene, and nitrostyrene to generate highly functionalized pyrrole-3-carboxamide derivatives in good yields. organic-chemistry.org

| Reaction Components | Product Type | Key Features | Reference |

|---|---|---|---|

| α-Ketoamides, amines, aromatic aldehydes, β-nitroalkenes | Functionalized 2,3-dihydro-4-nitropyrroles | Metal-free, stereoselective, cascade reaction involving 1,5-dipolar cycloaddition. | nih.govfrontiersin.org |

| Two primary amines, diketene, nitrostyrene | Pyrrole-3-carboxamide derivatives | One-pot synthesis under neutral conditions, proceeding through an enaminone intermediate. | organic-chemistry.org |

| Nitroalkenes, amines, 1,3-dicarbonyl compounds | Polysubstituted pyrroles | One-pot coupling via a Grob–Camenisch type reaction. | rsc.org |

Reductive Cyclization Pathways from Nitrogen-Containing Precursors

Reductive cyclization offers an alternative strategy for pyrrole synthesis, typically involving the formation of a key C-N bond through the reduction of a nitrogen-containing functional group, such as a nitro group. This approach is particularly relevant for the synthesis of pyrroles from readily assembled acyclic precursors.

One such pathway involves the intramolecular cyclization of γ-nitro ketones or aldehydes. These precursors can be synthesized via Michael addition of a ketone or aldehyde enolate to a nitroalkene. Subsequent reduction of the nitro group to an amine, often using catalytic hydrogenation or reducing agents like TiCl₃, initiates a cyclization-dehydration cascade to furnish the pyrrole ring. frontiersin.orgnih.gov A highly active and reusable nickel catalyst has been developed for the hydrogenation of aliphatic nitro compounds to 3,4-dihydro-2H-pyrroles, demonstrating excellent tolerance for ketone functionalities. nih.gov This method provides a robust route to pyrroline intermediates, which can be subsequently aromatized. For instance, a 2,3-dihydro-4-nitropyrrole derivative has been subjected to a reductive cyclization using TiCl₃ as a reductant, showcasing the utility of this approach. frontiersin.org

Regioselective Nitration Techniques for Pyrrole Scaffolds

For syntheses where the pyrrole ring is constructed first, the subsequent introduction of the nitro group must be carefully controlled to achieve the desired 3-nitro substitution pattern, as seen in 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one. The high reactivity of the pyrrole ring towards electrophiles makes regioselectivity a significant challenge.

Direct Nitration Methods and Considerations for Selectivity

Direct nitration of the pyrrole ring is complicated by the molecule's sensitivity to strong acids, which can lead to polymerization. stackexchange.comquimicaorganica.org Therefore, harsh nitrating conditions, such as the use of a nitric acid/sulfuric acid mixture, are generally avoided. stackexchange.com The reagent of choice for the mononitration of pyrrole is typically acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, under milder conditions. stackexchange.comquimicaorganica.org

The regiochemical outcome of the nitration is highly dependent on the substitution pattern of the pyrrole ring.

Unsubstituted Pyrrole : Nitration predominantly occurs at the C2-position, with the C3-nitro isomer formed as a minor product. The preference for C2 attack is due to the greater stabilization of the cationic intermediate. stackexchange.comlibretexts.org

N-Substituted Pyrroles : The nature of the substituent on the nitrogen atom can influence the C2/C3 selectivity. For instance, nitration of 1-methylpyrrole gives a slightly higher proportion of the 3-nitro isomer compared to unsubstituted pyrrole. stackexchange.com Introducing a bulky substituent on the nitrogen, such as a tert-butyl or a silyl group, can further increase the steric hindrance at the C2 and C5 positions, thereby favoring electrophilic attack at the C3 and C4 positions. stackexchange.com

C-Substituted Pyrroles : The presence of an electron-withdrawing group, such as a cyano group at the C2-position, directs the incoming nitro group. Nitration of 2-pyrrolecarbonitrile results in a mixture of 4-nitro and 5-nitro isomers, demonstrating the competing directing effects of the nitrogen heteroatom and the C2-substituent. cdnsciencepub.com

For the synthesis of the target compound, this compound, the N-acetyl group is electron-withdrawing, which deactivates the pyrrole ring towards electrophilic substitution. However, nitration is still possible, and the directing effect of the N-acetyl group would need to be carefully considered to achieve the desired C3-nitration.

Synthetic Routes Involving Introduction of Nitro Group Precursors

An alternative to direct nitration is the introduction of a functional group that can be later converted into a nitro group. This multi-step approach can offer superior control over regioselectivity.

One common strategy is the oxidation of an amino group. If a 1-acetyl-3-aminopyrrole could be synthesized regioselectively, the amino group could then be oxidized to a nitro group. Reagents such as peroxytrifluoroacetic acid or Caro's acid (peroxymonosulfuric acid) are capable of converting primary aromatic amines to nitro compounds. doubtnut.comquimicaorganica.org This indirect method hinges on the ability to selectively introduce an amino group or a precursor (like an azide or a protected amine) at the C3 position of the N-acetylpyrrole ring.

Another approach involves the use of organometallic intermediates. For example, a regioselectively formed organolithium or organoboron derivative of 1-acetylpyrrole at the 3-position could potentially react with a nitrating agent to install the nitro group. The success of such a strategy would depend on achieving selective metalation at the C3 position and the compatibility of the organometallic intermediate with the subsequent nitration step.

N-Acylation Reactions for the Formation of Pyrrol-1-yl Ethanones

N-acylation is a fundamental transformation in pyrrole chemistry, providing access to a wide range of intermediates and final products. The introduction of an acetyl group onto the pyrrole nitrogen to form pyrrol-1-yl ethanones can be achieved through various methods, each with distinct advantages regarding efficiency, selectivity, and substrate scope.

The direct acylation of pyrrole typically occurs at the C-2 position under Friedel-Crafts conditions. nih.goviust.ac.ir To achieve N-acylation, the pyrrole nitrogen must be deprotonated to form the pyrrolyl anion, which can then act as a nucleophile. iust.ac.ir This is commonly accomplished using a strong base.

Common acylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction of the pyrrolyl anion, generated by a base like n-butyllithium, with these reagents provides a direct route to N-acylpyrroles. iust.ac.ir For instance, direct acetylation of pyrrole with acetic anhydride at high temperatures (200°C) can yield 2-acetylpyrrole as the major product with some 3-acetylpyrrole, but no N-acetylpyrrole is formed under these conditions, highlighting the challenge of controlling regioselectivity. iust.ac.ir

Alternative strategies involve the use of ionic liquids, which can promote highly regioselective N-substitution of pyrrole with reagents like benzoyl chloride in excellent yields. organic-chemistry.orgorganic-chemistry.org This method avoids the need for strong bases and can offer a milder reaction environment.

A summary of common conditions for pyrrole acylation is presented below.

| Acylating Agent | Catalyst/Conditions | Major Product | Reference |

| Acetic Anhydride | 200 °C | 2-Acetylpyrrole | iust.ac.ir |

| Acetyl Chloride | AlCl₃ | 3-Acetyl-1-(phenylsulfonyl)pyrrole (from 1-(phenylsulfonyl)pyrrole) | acs.org |

| Benzoyl Chloride | [Bmim][PF₆] (Ionic Liquid) | N-Benzoylpyrrole | organic-chemistry.org |

| Acyl Chlorides | KHCO₃ | N-Methyl-3-acylpyrroles (in a multicomponent reaction) | nih.gov |

The regioselectivity of pyrrole acylation is a complex issue governed by the principle of Hard and Soft Acids and Bases (HSAB). The pyrrolyl anion is an ambident nucleophile, meaning it can react at multiple sites—the "hard" nitrogen center or the "soft" carbon centers (C-2 and C-3). cdnsciencepub.com

The outcome of the acylation reaction depends on several factors:

The Metal Cation: The nature of the counter-ion in the pyrrole salt significantly influences selectivity. "Hard" cations like Na⁺ or K⁺ form more ionic bonds with the nitrogen, favoring N-acylation. In contrast, "softer" and more covalent interactions, such as with a magnesium halide in a Grignard reagent, can lead to increased C-acylation. cdnsciencepub.com

The Acylating Agent: The "hardness" of the electrophilic acylating agent also plays a role. Harder electrophiles tend to react at the hard nitrogen site.

Solvent: The solvent's ability to solvate the cation can affect the ion-pair character of the pyrrole salt. Tightly coordinated solvents can favor C-acylation, whereas solvents that promote ion-pair separation can increase the proportion of N-acylation. cdnsciencepub.com

N-Substituents: The presence of a substituent on the nitrogen atom, such as a bulky triisopropylsilyl (TIPS) group or an electron-withdrawing phenylsulfonyl group, can direct acylation to the C-3 position. acs.orgacs.org For example, AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole gives 3-acyl derivatives, whereas using BF₃·OEt₂ as the catalyst predominantly yields 2-acyl products. acs.org

An interesting phenomenon is the "pyrrole dance," an anionic Fries rearrangement where an N-acylpyrrole rearranges to a 2-aroylpyrrole. This process is highly dependent on the choice of base, with LiN(SiMe₃)₂ favoring the rearrangement, demonstrating how reaction conditions can be tuned to achieve different isomers from the same starting material. nsf.gov

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign reaction conditions. For N-acylation of pyrroles, catalytic and solvent-free approaches have emerged as powerful alternatives to traditional methods.

1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been identified as an effective nucleophilic organocatalyst for the regioselective C-acylation of pyrroles and indoles. acs.orgacs.org Mechanistic studies suggest that DBN reacts with the acylating agent to form a key N-acyl-amidine intermediate, which then delivers the acyl group to the pyrrole ring. acs.org While this specific catalyst promotes C-acylation, the principle of organocatalysis offers a promising avenue for developing catalysts that could favor N-acylation under mild conditions.

Solvent-free synthesis of 2-acylpyrroles has been achieved using reusable zinc oxide as a catalyst, showcasing a greener approach. acs.org Similarly, multicomponent reactions performed under conventional heating or microwave irradiation in the absence of solvent or in a minimal amount of a solvent like dichloromethane represent an efficient one-pot strategy for synthesizing functionalized pyrroles, including N-methyl-3-acylpyrroles. nih.govdntb.gov.ua

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of the target molecule, this compound, requires the introduction of both an N-acetyl group and a C-3 nitro group. The order of these functionalization steps is critical and defines the synthetic strategy.

Two primary sequential routes can be envisioned for the synthesis of this compound:

Route A: Nitration followed by N-Acylation

Nitration of Pyrrole: Pyrrole is highly reactive towards electrophiles and sensitive to strong acids, which can cause polymerization. Therefore, direct nitration requires mild conditions. The nitration of pyrrole can lead to the formation of 2-nitropyrrole and 3-nitropyrrole (B1211435).

N-Acylation of 3-Nitropyrrole: The intermediate, 3-nitropyrrole, can then be N-acylated. The strongly electron-withdrawing nitro group deactivates the ring but also increases the acidity of the N-H proton, potentially facilitating its removal by a base. Subsequent reaction with an acylating agent like acetic anhydride or acetyl chloride would yield the final product.

Route B: N-Acylation followed by Nitration

N-Acylation of Pyrrole: This step involves the synthesis of 1-(1H-pyrrol-1-yl)ethan-1-one (N-acetylpyrrole) as described in section 2.3.

Nitration of N-Acetylpyrrole: The N-acetyl group is electron-withdrawing, which deactivates the pyrrole ring towards further electrophilic substitution. This makes the subsequent nitration step more challenging than the nitration of unsubstituted pyrrole. The deactivating nature of the acyl group would direct the incoming nitro group to the C-2 or C-3 position.

Comparing the two routes, Route A is generally more feasible. The deactivating effect of the N-acyl group in Route B makes the second step (nitration) difficult, whereas the increased acidity of the N-H proton in 3-nitropyrrole in Route A facilitates the N-acylation step.

One-pot syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of functionalized pyrroles. nih.govchemistryviews.org

For instance, a one-pot, three-component reaction has been reported for the synthesis of N-methyl-3-acylpyrroles from dimethylacetylene dicarboxylate (DMAD), N-methylhydroxylamine, and various acyl chlorides. nih.govresearchgate.net This reaction proceeds cleanly in dichloromethane at 40°C in the presence of potassium bicarbonate (KHCO₃) to give products in good to excellent yields. nih.govdntb.gov.ua

While a direct one-pot synthesis for this compound is not explicitly reported, the principles of multicomponent reactions could be adapted. A hypothetical one-pot strategy could involve the reaction of a suitable four-carbon precursor, a nitrogen source (like an amine), an acylating agent, and a nitrating agent under conditions that control the sequence of bond formations and functionalizations to assemble the target molecule efficiently. The development of such a streamlined protocol remains a valuable goal in synthetic organic chemistry.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. nih.goveurekaselect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance product purities by minimizing unwanted side reactions. orientjchem.orgresearchgate.net

The acceleration of reactions under microwave conditions is attributed to dielectric heating, which involves the interaction of the microwave energy with polar molecules in the reaction mixture. researchgate.net This efficient energy transfer leads to rapid temperature increases, often allowing reactions to be completed much faster and at lower bulk temperatures than with traditional heating. nih.gov For the synthesis of pyrrole derivatives, microwave irradiation has been successfully applied to various reaction types, including condensations and multicomponent reactions. pensoft.netnih.gov The synthesis of this compound and its analogues can be significantly expedited using this methodology. For instance, the condensation reactions involved in forming the pyrrole ring or the subsequent nitration and acylation steps can be accelerated, leading to a more efficient and environmentally benign synthetic route. eurekaselect.comorientjchem.org Studies have shown that microwave-assisted synthesis of heterocyclic compounds, including pyrroles, often results in higher yields and requires less time compared to classical approaches. pensoft.netresearchgate.net

Spectroscopic and Chromatographic Techniques for Synthetic Validation

The validation of synthesized compounds is a critical step that relies on a combination of spectroscopic and chromatographic methods to confirm the chemical structure and assess purity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. hyphadiscovery.commdpi.com By analyzing the chemical shifts, signal intensities, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. slideshare.netethernet.edu.et

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the acetyl group and the pyrrole ring. The methyl protons of the acetyl group would appear as a singlet, while the protons on the pyrrole ring would exhibit characteristic shifts and coupling patterns influenced by the electron-withdrawing effects of both the acetyl and nitro groups. chemicalbook.comresearchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural insights by revealing correlations between protons and carbons, confirming the placement of substituents on the pyrrole ring. hyphadiscovery.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (acetyl) | ~2.5 | ~24 |

| C=O (acetyl) | - | ~168 |

| C2-H (pyrrole) | ~7.5 | ~125 |

| C4-H (pyrrole) | ~6.5 | ~110 |

| C5-H (pyrrole) | ~7.3 | ~120 |

| C3-NO₂ | - | ~145 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. tutorchase.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". ponder.ing For this compound, the IR spectrum would display key absorption bands that confirm the presence of the essential structural components.

The most prominent peaks would include a strong absorption for the carbonyl (C=O) group of the ethanone moiety and distinct bands for the nitro (NO₂) group. libretexts.org The presence of the pyrrole ring would be indicated by C-H and C-N stretching and bending vibrations. core.ac.uklibretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

| Ketone | C=O | 1680 - 1710 | Strong |

| Nitro Compound | N-O (asymmetric stretch) | 1500 - 1570 | Strong |

| Nitro Compound | N-O (symmetric stretch) | 1300 - 1370 | Strong |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C stretch | 1400 - 1600 | Medium-Weak |

| Acetyl group | C-H stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. For this compound (C₆H₆N₂O₃), the calculated molecular weight is approximately 166.13 g/mol .

In addition to determining the molecular weight, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. ncsu.edu When the molecular ion is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the structure of the parent molecule. nih.gov For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and other small molecules. nih.govnih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Corresponding Neutral Loss |

| [M]⁺ | 166 | - |

| [M - CH₃CO]⁺ | 123 | Acetyl radical (•CH₃CO) |

| [M - NO₂]⁺ | 120 | Nitrogen dioxide (•NO₂) |

| [C₅H₄N]⁺ | 78 | C₁H₂N₁O₃ |

| [CH₃CO]⁺ | 43 | C₅H₃N₂O₃ |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the isolation of the target compound from the reaction mixture and the assessment of its purity. fractioncollector.info

Thin-Layer Chromatography (TLC) is a simple and rapid method used primarily to monitor the progress of a reaction and to get a preliminary indication of product purity. By comparing the retention factor (Rf) of the product spot with those of the starting materials and potential byproducts, the completion of the reaction can be determined.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both the purification (preparative HPLC) and quantitative purity analysis (analytical HPLC) of the final product. fractioncollector.info A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable for analyzing and purifying a moderately polar compound such as this compound. The purity is determined by integrating the area of the product peak in the chromatogram and comparing it to the total area of all observed peaks.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Characterization of Molecular Structure

The foundation of a computational study is the accurate determination of the molecule's three-dimensional structure. Quantum chemical calculations are employed to find the most stable arrangement of atoms, known as the optimized geometry, which corresponds to a minimum on the potential energy surface.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. irjweb.com It is favored for its balance of accuracy and computational efficiency. For 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one, geometry optimization is typically performed using a DFT functional, such as the popular B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation to calculate the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point on the potential energy surface is reached. This optimized structure provides key data, including bond lengths, bond angles, and dihedral angles. Furthermore, conformational analysis can be performed by rotating the acetyl group relative to the pyrrole (B145914) ring to identify the most stable conformer and any energy barriers to rotation.

The accuracy of DFT calculations is highly dependent on the "level of theory," which comprises the chosen functional and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is a compromise between desired accuracy and computational cost.

For a molecule like this compound, Pople-style basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed. researchgate.netnih.gov

6-31G : A split-valence basis set, meaning it uses two sizes of functions for the valence orbitals.

(d,p) : These letters indicate the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the orbitals, which is crucial for describing chemical bonds accurately.

+ : The plus sign indicates the addition of diffuse functions, which are important for describing systems with lone pairs or anions, providing a more accurate description of the electron density far from the nucleus.

Choosing a more extensive basis set, like 6-311++G(d,p), generally increases the accuracy of the calculation but also significantly increases the computational time. nih.gov The final choice depends on the specific property being investigated and the available computing resources.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, DFT can be used to calculate various electronic properties that provide insight into the molecule's reactivity and behavior.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. irjweb.com

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. irjweb.comnih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests the molecule is more reactive. These energy values are used to calculate global reactivity descriptors that quantify chemical behavior.

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -8.0 to -6.0 |

| LUMO Energy | ELUMO | - | -3.0 to -1.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 6.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.5 to 5.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 3.0 |

| Electrophilicity Index | ω | χ2 / (2η) | 1.0 to 3.0 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

In an MEP map, different colors correspond to different values of electrostatic potential:

Red : Indicates regions of most negative potential, associated with high electron density. These are sites prone to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the nitro group and the carbonyl group.

Blue : Indicates regions of most positive potential, associated with low electron density or electron deficiency. These are sites prone to nucleophilic attack. These regions are anticipated around the hydrogen atoms of the pyrrole ring.

Green : Represents regions of neutral or near-zero potential.

The MEP map provides a clear picture of where the molecule is most likely to interact with other charged or polar species, guiding predictions about its intermolecular interactions.

Theoretical Prediction and Validation of Spectroscopic Data

Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov

These theoretical frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. However, calculated harmonic frequencies are often systematically higher than those observed experimentally due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.net

Comparing the scaled theoretical spectrum with an experimental FT-IR or Raman spectrum allows for a detailed and reliable assignment of the observed spectral bands to specific molecular vibrations. nih.govresearchgate.net This process validates both the computational model and the interpretation of the experimental results.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is indispensable for mapping out the pathways of chemical reactions, providing details that are often inaccessible through experimental means alone.

A key goal in studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. masterorganicchemistry.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its identity is confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. uni-muenchen.de

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). This value is critical for determining the theoretical rate of a reaction. For a potential reaction involving this compound, such as the reduction of the nitro group or a nucleophilic substitution, calculating the energy barrier provides a quantitative measure of the reaction's feasibility. youtube.commasterorganicchemistry.com

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (ΔE‡) (kcal/mol) |

| Step 1 (Example) | 0.0 | +22.5 | 22.5 |

| Step 2 (Example) | -15.2 | +5.7 | 20.9 |

This table illustrates how computational methods quantify the energy barriers of a reaction, which is fundamental to understanding reaction kinetics.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it connects the correct reactants and products. rowansci.commissouri.edu The IRC analysis maps the minimum energy path downhill from the transition state in both the forward and reverse directions. uni-muenchen.descm.com Successfully tracing the IRC path from the TS to the reactant and product minima provides definitive evidence that the located transition state is indeed the correct one for the reaction under investigation. rowansci.comresearchgate.net This analysis is crucial for building a complete and accurate picture of the reaction mechanism.

Reactions are most often carried out in a solvent, and accounting for solvent effects is crucial for accurate computational predictions. Solvation models in computational chemistry are broadly classified into two types: explicit and implicit. wikipedia.orgyoutube.com

Explicit Solvation: Individual solvent molecules are included in the calculation. This approach can capture specific solute-solvent interactions like hydrogen bonding but is computationally very demanding. youtube.com

Implicit Solvation: The solvent is modeled as a continuous medium with a defined dielectric constant. fiveable.me Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgyoutube.com These models offer a good balance between accuracy and computational cost.

The choice of solvent can significantly alter the energetics of a reaction. Polar solvents, for example, can stabilize charged intermediates or transition states, thereby lowering the activation energy barrier compared to the gas phase or a nonpolar solvent. Similarly, spectroscopic properties like UV-Vis absorption maxima can exhibit shifts (solvatochromism) depending on the solvent polarity, an effect that can be effectively modeled using implicit solvation methods. researchgate.net Therefore, incorporating an appropriate solvation model is essential for results that are comparable to real-world experimental conditions. fu-berlin.de

Research Applications in Organic Synthesis and Materials Science

1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one as a Pivotal Synthetic Intermediate

The strategic placement of the nitro and acetyl functionalities makes this compound a valuable intermediate for synthesizing a range of target molecules. The electron-withdrawing nature of these groups modifies the electron density of the pyrrole (B145914) ring, influencing its reactivity in subsequent transformations and providing handles for further chemical modification. nih.govnih.gov

The construction of polyheterocyclic systems—molecules containing multiple interconnected or fused heterocyclic rings—is a central theme in medicinal chemistry and materials science. This compound serves as an excellent starting material for such endeavors. The activated pyrrole ring can participate in various cycloaddition reactions. For instance, the dinitrobutadiene framework, which shares electronic similarities with nitropyrroles, has been shown to be a versatile building block for pyrroles, pyrrolidines, and other heterocycles. researchgate.net The presence of the nitro group can facilitate Diels-Alder or other pericyclic reactions where the nitropyrrole acts as the dienophile or dipolarophile component.

Furthermore, the functional groups themselves offer pathways to complex systems. The methyl group of the acetyl moiety can be deprotonated to form an enolate, which can then participate in condensation reactions (e.g., aldol or Claisen condensations) with other heterocyclic aldehydes or ketones, effectively linking the pyrrole to another ring system. Multi-component reactions (MCRs), which allow the formation of complex products in a single step, are a powerful strategy for building polyheterocyclic libraries, and functionalized pyrroles are often key starting materials in these processes. nih.govmdpi.com

| Reaction Type | Role of Nitropyrrole Scaffold | Resulting Polyheterocyclic System (Example) | Reference Concept |

|---|---|---|---|

| [3+2] Cycloaddition | Dipolarophile | Pyrrolo-pyrrolidines, Pyrrolo-isoxazolines | researchgate.netmdpi.comnih.gov |

| Paal-Knorr Synthesis (Post-functionalization) | Amine Precursor (after nitro reduction) | 1,3'-Bipyrroles | researchgate.net |

| Condensation Reactions | Enolate Precursor (from acetyl group) | β-Hydroxyketones linking to other heterocycles | semanticscholar.org |

| Multi-Component Reactions | Starting Building Block | Highly substituted Pyrrolo[1,2-a]quinolines | nih.govresearchgate.net |

The nitropyrrole motif is a key structural feature in several classes of natural products known for their potent biological activities. researchgate.net These include the β-nitropyrrole-containing pyrrolomycins and the α-nitropyrrole-containing nitropyrrolins and heronapyrroles. researchgate.net this compound represents a stable, synthetically accessible precursor to the 3-nitropyrrole (B1211435) core found in compounds like the pyrrolomycins. Synthetic strategies can be envisioned where the N-acetyl group serves as a protecting group while the rest of a natural product framework is constructed, or where it is later modified or removed.

The reduction of the nitro group to an amine is a critical transformation that opens up access to a different class of bioactive scaffolds. nih.govresearchgate.net The resulting 1-(3-amino-1H-pyrrol-1-yl)ethan-1-one is a precursor for constructing bipyrrole systems via the Paal-Knorr synthesis, which are themselves present in various natural products and are of significant interest in drug discovery. researchgate.net The pyrrole ring is considered a "privileged scaffold" in medicinal chemistry, and the ability to start with a pre-functionalized building block like this compound allows for the efficient synthesis of novel pharmaceutical candidates. nih.goveurekaselect.com

| Target Scaffold/Molecule Class | Key Synthetic Transformation | Therapeutic Potential | Reference Concept |

|---|---|---|---|

| Pyrrolomycin Analogues | Elaboration of the pyrrole C2/C5 positions | Antibacterial, Antifungal | researchgate.net |

| Bipyrrole-based Structures | Nitro group reduction followed by Paal-Knorr synthesis | Antibacterial, Anticancer | researchgate.net |

| Substituted 3-Aminopyrroles | Nitro group reduction | Enzyme inhibitors, Receptor modulators | nih.gov |

| Fused Pyrrolo-quinolines | Multi-component cyclization reactions | Antimicrobial | jocpr.com |

Functionalization for the Development of Novel Chemical Entities

The true synthetic utility of this compound lies in the diverse reactivity of its functional groups, which allows for systematic structural modification to create novel chemical entities.

Combinatorial chemistry and library synthesis are powerful tools in drug discovery for rapidly generating a large number of related compounds for biological screening. nih.gov this compound is an ideal substrate for such efforts due to its two distinct points of functionalization.

Modification via the Nitro Group : The nitro group is one of the most versatile functional groups in organic synthesis. nih.govfrontiersin.org Its primary transformation is reduction to a primary amine (3-aminopyrrole derivative). This amine can then be acylated, sulfonated, alkylated, or used in urea/thiourea formation to generate a vast library of derivatives with diverse physicochemical properties.

Modification via the Acetyl Group : The carbonyl of the acetyl group can undergo reduction to a secondary alcohol, which can be further functionalized. It can also serve as a site for nucleophilic addition (e.g., Grignard or organolithium reagents) to introduce new carbon substituents. The α-methyl protons are acidic and can be involved in aldol-type condensation reactions to extend the side chain.

Modification of the Pyrrole Ring : While deactivated by the two electron-withdrawing groups, the C2, C4, and C5 positions of the pyrrole ring may still undergo certain substitution reactions, such as specific halogenations or metal-catalyzed cross-couplings, under forcing conditions or with appropriate catalysts.

These orthogonal "handles" allow for a systematic and divergent synthesis approach, starting from a single precursor to create a large and structurally diverse library of novel pyrrole-based compounds. nih.gov

Understanding the relationship between a molecule's structure and its chemical reactivity or physical properties is fundamental to chemistry. This compound is an excellent model compound for such studies in pyrrole chemistry. The N-acetyl and 3-nitro groups are both strongly electron-withdrawing, significantly reducing the electron density of the pyrrole ring compared to unsubstituted pyrrole.

This electronic modification has several predictable consequences:

Decreased Susceptibility to Electrophilic Aromatic Substitution : The pyrrole ring is substantially deactivated towards classic electrophilic reactions (e.g., Friedel-Crafts acylation, nitration), which typically occur readily on electron-rich pyrroles.

Increased Acidity of Ring Protons : The electron-withdrawing groups increase the acidity of the remaining C-H protons on the pyrrole ring, potentially allowing for regioselective deprotonation and subsequent reaction with electrophiles.

Activation towards Nucleophilic Attack : In certain contexts, the severe electron deficiency may render the pyrrole ring susceptible to nucleophilic aromatic substitution, a mode of reactivity not typically observed for simple pyrroles.

Modified Dipole Moment and Solubility : The presence of polar nitro and carbonyl groups significantly impacts the molecule's dipole moment, crystallinity, and solubility properties, which are critical for applications in materials science and medicinal chemistry.

By systematically studying the reactions of this compound and comparing them to simpler pyrrole derivatives, researchers can gain detailed insights into the electronic effects of substituents on five-membered heterocyclic systems. nih.gov

Potential in Catalyst Development and Optimization of Organic Transformations

While not a catalyst itself, this compound possesses structural features that make it a candidate for development into a ligand for transition metal catalysis or as a precursor to an organocatalyst. eurekaselect.com The nitrogen atom of the pyrrole ring, combined with the oxygen atoms from the carbonyl and nitro groups, creates a potential N,O- or O,O-chelating environment.

By modifying this scaffold, for example, by reducing the nitro group to an amine and converting the acetyl group to a phosphine-containing moiety, one could synthesize novel multidentate ligands. The electronic properties of the pyrrole ring, tuned by its substituents, would directly influence the electron density at the coordinated metal center. This, in turn, can modulate the metal's catalytic activity and selectivity in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The development of polypyrrole derivatives has shown applications in catalysis, and discrete, well-defined molecular systems based on this scaffold represent a promising area of future research. mdpi.com

Exploration in Advanced Materials Research

The strategic placement of an electron-withdrawing nitro group on the pyrrole ring, combined with the N-acetyl functionality, imparts distinct electronic characteristics to this compound. These features are being harnessed by researchers to create sophisticated materials for a variety of high-technology applications.

Application in Conductive Polymers and Sensors

The field of conductive polymers has been significantly impacted by the versatility of pyrrole and its derivatives. Polypyrrole, a well-known conductive polymer, can have its properties fine-tuned through the introduction of various substituent groups. mdpi.comnih.gov The presence of an electron-withdrawing group, such as the nitro group in this compound, is anticipated to influence the electronic properties of the resulting polymer.

The introduction of such a group can affect the bandgap and conductivity of the polymer, potentially leading to materials with enhanced semiconducting properties. mdpi.com While N-substitution on the pyrrole ring can sometimes lead to a decrease in conductivity by disrupting the planarity of the polymer chain, the specific nature of the N-acetyl group in this compound could offer a balance between processability and electronic performance. nih.gov

Furthermore, the nitro functionality on the pyrrole ring makes it a promising candidate for the development of chemical sensors. Specifically, materials designed for the detection of nitroaromatic compounds, which are often explosive in nature, can be fabricated using polymers that have an affinity for these molecules. mdpi.com The inherent nitro group in the monomer unit of a polymer derived from this compound could enhance its selectivity and sensitivity towards other nitroaromatic analytes through specific interactions. mdpi.comrsc.org Research into polypyrrole-based sensors has shown that the polymer matrix can effectively preconcentrate analytes, leading to a more pronounced sensor response.

Below is a data table summarizing the potential effects of the functional groups in this compound on the properties of conductive polymers and sensors.

| Functional Group | Potential Effect on Conductive Polymers | Potential Effect on Sensors |

| 3-Nitro Group | Modification of electronic band structure, potentially enhancing semiconducting properties. | Enhanced selectivity and sensitivity towards nitroaromatic compounds through specific interactions. |

| N-Ethanone Group | Improved solubility and processability of the resulting polymer. May influence the polymer's morphology and conductivity. | Can influence the film-forming properties of the sensor material and its interaction with analytes. |

Development of Pyrrole-Based Scaffolds for Optical Applications

The unique electronic structure of pyrrole derivatives also makes them attractive for applications in optics, particularly in the field of nonlinear optics (NLO). scirp.orgresearchgate.net Materials with significant NLO properties are crucial for the development of technologies such as optical switching and optical limiting. scirp.orgresearchgate.net The presence of both an electron-donating pyrrole ring and a strong electron-withdrawing nitro group in this compound creates a "push-pull" system, which is a common design strategy for enhancing NLO responses. nih.gov

This intramolecular charge transfer character is a key factor in determining a molecule's hyperpolarizability, a measure of its NLO activity. researchgate.netnih.gov Computational studies on similar pyrrole derivatives have shown that the introduction of electron-withdrawing groups can significantly increase the first hyperpolarizability, suggesting that this compound could be a promising candidate for NLO materials. researchgate.netnih.gov

The development of optical limiters, devices that protect sensitive optical components from high-intensity laser light, is another area where this compound could find application. Materials that exhibit reverse saturable absorption, a phenomenon where the absorption of light increases with increasing intensity, are ideal for this purpose. scirp.org The electronic transitions within molecules like this compound could be tailored to exhibit such behavior.

The following table outlines the anticipated optical properties of this compound based on its molecular structure.

| Property | Anticipated Characteristic | Rationale |

| Nonlinear Optical (NLO) Response | Potentially high first hyperpolarizability. | Presence of an intramolecular "push-pull" system with the pyrrole ring as the donor and the nitro group as the acceptor. nih.gov |

| Optical Limiting | Potential for reverse saturable absorption. | The electronic structure may allow for efficient population of excited states with higher absorption cross-sections than the ground state. scirp.org |

| UV-Vis Absorption | Absorption bands in the UV and possibly visible regions. | Dependent on the extent of conjugation and intramolecular charge transfer. |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches in Pyrrole (B145914) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives to create more environmentally friendly and efficient processes. semanticscholar.org The focus is on the use of greener solvents, alternative energy sources, and catalytic systems that minimize waste and environmental impact. semanticscholar.orglucp.net

Recent research has highlighted several sustainable methodologies for pyrrole synthesis, which can be adapted for the production of nitropyrroles. These include:

Microwave and Ultrasound Activation: These techniques offer faster reaction times and often lead to higher yields compared to conventional heating methods. semanticscholar.org

Green Solvents: The replacement of traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, and ionic liquids is a key focus. semanticscholar.org Solvent-free reaction conditions are also being explored. semanticscholar.org

Heterogeneous Catalysts: The use of solid-supported catalysts, such as nanoparticles and metal salts on various supports, facilitates easier separation and recycling of the catalyst, contributing to a more sustainable process. nih.gov

Domino Reactions: Cascade or domino reactions, where multiple bond-forming events occur in a single pot, are being developed to improve atom economy and reduce the number of purification steps. For instance, an efficient cascade synthesis of pyrroles from nitroarenes has been developed using an acid-tolerant homogeneous iron catalyst. rsc.org

A notable green approach to pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. tandfonline.com This reaction is highly atom-economical, with water being the only byproduct. rsc.org Recent advancements have focused on making this reaction even greener by employing milder catalysts and more sustainable reaction media.

| Green Chemistry Approach | Description | Potential Application to 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one Synthesis |

| Microwave-assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Could potentially shorten the synthesis time for the nitropyrrole core. |

| Ultrasound-assisted Synthesis | Employs ultrasonic waves to enhance reaction kinetics. | May improve yields and reduce energy consumption in the synthesis. |

| Use of Green Solvents | Replacement of hazardous solvents with water, ethanol, or ionic liquids. | Reduces the environmental footprint of the synthesis process. |

| Heterogeneous Catalysis | Employs solid catalysts that are easily separated and recycled. | Simplifies product purification and catalyst reuse. |

| Modified Paal-Knorr Synthesis | Utilizes greener catalysts and reaction conditions for this classic pyrrole synthesis. | Offers a more sustainable route to the pyrrole ring of the target compound. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The real-time analysis of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. spectroscopyonline.com Advanced spectroscopic techniques are being increasingly employed for the in-situ monitoring of pyrrole synthesis.

In-situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the progress of a reaction directly in the NMR tube, providing detailed structural information about reactants, intermediates, and products over time. researchgate.netsemanticscholar.org This technique allows for the direct observation of the formation of the pyrrole ring and the introduction of the nitro and acetyl groups.

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring changes in functional groups during a reaction. spectroscopyonline.comfrontiersin.org For the synthesis of this compound, IR and Raman spectroscopy can track the disappearance of starting material signals and the appearance of characteristic peaks for the C-N bond, the nitro group, and the carbonyl group. frontiersin.org

These in-situ techniques provide a deeper understanding of the reaction dynamics, enabling optimization of reaction conditions for improved yield and selectivity.

| Spectroscopic Technique | Information Obtained | Relevance to this compound Synthesis |

| In-situ NMR Spectroscopy | Real-time structural information of reactants, intermediates, and products. | Elucidation of the reaction mechanism and kinetics of pyrrole formation and functionalization. |

| In-situ IR Spectroscopy | Monitoring of changes in functional groups. | Tracking the formation of the nitro and carbonyl groups. |

| In-situ Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. | Probing the formation of the pyrrole ring and other key structural features. |

Integration of Machine Learning and Artificial Intelligence for Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and materials science by accelerating the design and prediction of properties of novel compounds. astrazeneca.commdpi.comnih.govijsetpub.commdpi.com These computational tools can be applied to the design of new N-acyl-3-nitropyrrole derivatives with desired biological activities or material properties.

Predictive Modeling: ML models, such as deep neural networks, can be trained on large datasets of known compounds to predict various properties, including bioactivity, toxicity, and physicochemical characteristics. astrazeneca.commdpi.com This allows for the virtual screening of large libraries of potential N-acyl-3-nitropyrrole derivatives to identify promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: AI algorithms can generate novel molecular structures with optimized properties. mdpi.com By defining a desired set of properties, these algorithms can propose new N-acyl-3-nitropyrrole structures that are predicted to be active against a specific biological target.

Retrosynthesis Planning: AI tools are being developed to assist in planning the synthesis of complex organic molecules. mdpi.com These tools can suggest synthetic routes to novel N-acyl-3-nitropyrrole derivatives, potentially identifying more efficient and sustainable pathways.

The integration of AI and ML in the design of pyrrole-based compounds holds immense promise for accelerating the discovery of new therapeutic agents and functional materials. nih.govnih.gov

| AI/ML Application | Description | Impact on N-Acyl-3-Nitropyrrole Research |

| Property Prediction | Using machine learning models to predict biological activity and physicochemical properties. | Enables rapid screening of virtual libraries to identify promising compounds. |

| Generative Models | Employing AI to design novel molecular structures with desired characteristics. | Facilitates the discovery of new N-acyl-3-nitropyrroles with optimized properties. |

| Retrosynthesis | Utilizing AI to propose efficient synthetic routes to target molecules. | Accelerates the synthesis of novel and complex pyrrole derivatives. |

Investigation of Unconventional Reactivity Modes of N-Acyl-3-Nitropyrroles

The electron-withdrawing nature of the nitro and N-acyl groups significantly influences the reactivity of the pyrrole ring in this compound. This opens up avenues for exploring unconventional reactivity patterns that deviate from the typical electrophilic substitution reactions of electron-rich pyrroles.

The presence of a nitro group on the pyrrole ring can make the system susceptible to nucleophilic attack, a reactivity mode that is uncommon for the parent pyrrole. Furthermore, the N-acyl group can act as a protecting group or be involved in directing subsequent reactions.

Recent studies on nitropyrrole systems have demonstrated their utility in various synthetic transformations, including cross-coupling reactions. acs.org The exploration of novel reaction conditions, such as photoredox catalysis, could unveil new reactivity modes for N-acyl-3-nitropyrroles. For instance, the photoinduced Hantzsch-type reaction between α-bromo ketones and enaminones to synthesize polysubstituted pyrroles highlights the potential of photochemical methods in pyrrole chemistry. nih.gov

The investigation of these unconventional reactivity modes could lead to the development of novel synthetic methodologies for the construction of complex heterocyclic scaffolds.

| Reactivity Mode | Description | Potential Synthetic Applications |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the pyrrole ring by a nucleophile. | Introduction of diverse functional groups onto the nitropyrrole core. |

| [4+2] Cycloadditions | The nitropyrrole acting as a dienophile in Diels-Alder reactions. | Construction of fused heterocyclic systems. |

| Radical Reactions | Participation in radical-mediated transformations. | Formation of novel C-C and C-heteroatom bonds. |

Fundamental Theoretical Contributions to Pyrrole Electronic Structure and Aromaticity

Theoretical and computational studies provide a fundamental understanding of the electronic structure, aromaticity, and reactivity of pyrrole and its derivatives. rsc.org The substitution pattern in this compound, with both an electron-withdrawing nitro group and an N-acyl group, presents an interesting case for theoretical investigation.

Aromaticity Indices: Various computational methods, such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be used to quantify the aromaticity of the substituted pyrrole ring. acs.org These calculations can reveal the extent to which the nitro and acyl groups perturb the aromatic character of the pyrrole core.

Electronic Structure Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide detailed information about the molecular orbitals, charge distribution, and electrostatic potential of the molecule. nih.gov This information is crucial for understanding its reactivity and intermolecular interactions.

Reaction Mechanism Studies: Computational modeling can be employed to investigate the mechanisms of reactions involving N-acyl-3-nitropyrroles, helping to rationalize experimental observations and predict the feasibility of new transformations.

These theoretical contributions provide a deeper understanding of the fundamental properties of substituted pyrroles, which can guide the design of new molecules and reactions.

| Theoretical Method | Information Provided | Significance for this compound |

| NICS and HOMA Calculations | Quantitative measure of aromaticity. | Understanding the influence of substituents on the pyrrole ring's aromatic character. |

| Density Functional Theory (DFT) | Electronic structure, charge distribution, and molecular orbitals. | Predicting reactivity and intermolecular interactions. |

| Computational Reaction Modeling | Elucidation of reaction mechanisms and transition states. | Guiding the development of new synthetic methodologies. |

Q & A

Q. What are the standard synthetic routes for 1-(3-Nitro-1H-pyrrol-1-yl)ethan-1-one, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via multi-component reactions or condensation of substituted pyrrole precursors. For example, Claisen-Schmidt condensation (using KOH in ethanol) is effective for introducing ketone groups, while nitration reactions (e.g., nitric acid/sulfuric acid mixtures) add nitro substituents . Optimization includes:

- Temperature control : Reactions often require reflux conditions (70–90°C) to avoid side products.

- Catalyst selection : Base catalysts like KOH (15% w/v) improve reaction rates and yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify nitro and pyrrole ring environments. For example, the nitro group causes deshielding (δ 8.2–8.5 ppm in ¹H NMR), while the acetyl group appears at δ 2.1–2.3 ppm .

- HSQC/HMBC : Resolves ambiguities in NOE correlations for nitro group positioning .

- Mass spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., m/z 179 for C₆H₆N₂O₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods for reactions releasing NOₓ gases (common in nitration steps).

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to hazardous waste containers .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the nitro group’s electron-withdrawing effect directs nucleophilic attacks to the pyrrole β-position .

- Molecular docking : Predict binding affinities for drug design applications (e.g., using AutoDock Vina with protein targets like cytochrome P450) .

Q. How can conflicting crystallographic and NMR data on nitro group orientation be resolved?

Methodological Answer:

- X-ray crystallography : SHELXL refinement (with R₁ < 0.05) provides unambiguous nitro group positioning. For example, anisotropic displacement parameters distinguish static vs. dynamic disorder .

- Variable-temperature NMR : Cooling samples to 100 K in DMF-d₇ reduces rotational freedom, resolving split peaks caused by conformational exchange .

Q. What strategies optimize the compound’s stability under varying pH conditions for biological assays?

Methodological Answer:

Q. How can mechanistic studies elucidate the compound’s role in catalytic cyclization reactions?

Methodological Answer:

- Isotopic labeling : Introduce ¹⁵N at the pyrrole nitrogen to track electronic effects via ¹H-¹⁵N HMBC .

- Kinetic profiling : Monitor reaction intermediates using stopped-flow IR (C=O stretch at 1680 cm⁻¹) to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.